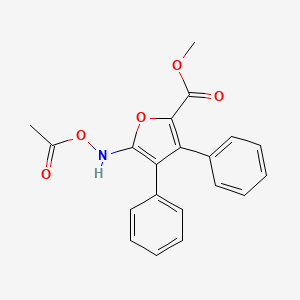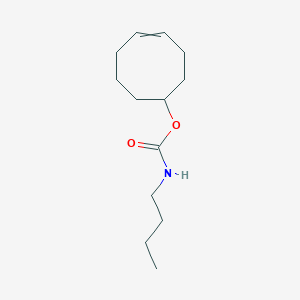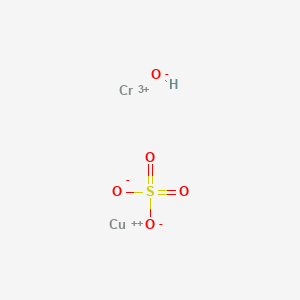
Copper;chromium(3+);hydroxide;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper;chromium(3+);hydroxide;sulfate is a complex compound that combines copper, chromium in its +3 oxidation state, hydroxide ions, and sulfate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of copper;chromium(3+);hydroxide;sulfate typically involves the reaction of chromium(III) hydroxide with sulfuric acid, followed by the addition of copper ions. The reaction can be represented as follows:
[ 2Cr(OH)_3 + 3H_2SO_4 \rightarrow Cr_2(SO_4)_3 + 6H_2O ]
In this reaction, chromium(III) hydroxide reacts with sulfuric acid to form chromium(III) sulfate and water. Copper ions are then introduced to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar chemical reactions but on a larger scale. The process typically includes the controlled addition of reactants, precise temperature regulation, and purification steps to ensure the desired product’s quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Copper;chromium(3+);hydroxide;sulfate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The compound can participate in redox reactions where the oxidation states of chromium and copper may change.
Substitution Reactions: Ligand substitution reactions can occur, where hydroxide or sulfate ions are replaced by other ligands.
Precipitation Reactions: The compound can form precipitates when reacted with certain reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or zinc.
Ligands: Such as ammonia or chloride ions for substitution reactions.
Major Products Formed
Chromium(III) Sulfate: Formed during the initial reaction with sulfuric acid.
Copper Hydroxide: Can form as a precipitate in certain conditions.
Scientific Research Applications
Chemistry
In chemistry, copper;chromium(3+);hydroxide;sulfate is used as a catalyst in various chemical reactions. Its unique properties make it suitable for facilitating oxidation-reduction reactions and ligand substitution processes.
Biology
In biological research, this compound is studied for its potential role in enzyme activity and as a model for understanding metal ion interactions in biological systems.
Medicine
In medicine, the compound’s antimicrobial properties are of interest. Research is ongoing to explore its potential use in developing new antimicrobial agents.
Industry
Industrially, this compound is used in processes such as leather tanning, where chromium compounds play a crucial role. It is also used in the production of pigments and dyes.
Mechanism of Action
The mechanism of action of copper;chromium(3+);hydroxide;sulfate involves its interaction with various molecular targets. The compound can act as a Lewis acid, accepting electron pairs from ligands. This interaction can lead to changes in the oxidation state of the metal ions, facilitating various chemical reactions. The pathways involved include electron transfer processes and coordination chemistry principles.
Comparison with Similar Compounds
Similar Compounds
Chromium(III) Sulfate: A simpler compound containing chromium in the +3 oxidation state and sulfate ions.
Copper(II) Sulfate: Contains copper in the +2 oxidation state and sulfate ions.
Chromium(III) Hydroxide: Contains chromium in the +3 oxidation state and hydroxide ions.
Uniqueness
Copper;chromium(3+);hydroxide;sulfate is unique due to the combination of copper and chromium ions in a single compound. This combination imparts distinct chemical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
185672-09-7 |
|---|---|
Molecular Formula |
CrCuHO5S+2 |
Molecular Weight |
228.61 g/mol |
IUPAC Name |
copper;chromium(3+);hydroxide;sulfate |
InChI |
InChI=1S/Cr.Cu.H2O4S.H2O/c;;1-5(2,3)4;/h;;(H2,1,2,3,4);1H2/q+3;+2;;/p-3 |
InChI Key |
BMTLWRUMFNXYKZ-UHFFFAOYSA-K |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Cr+3].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


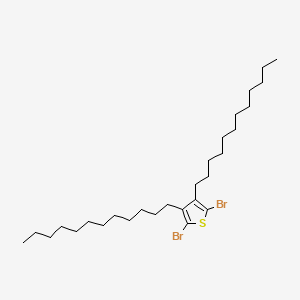

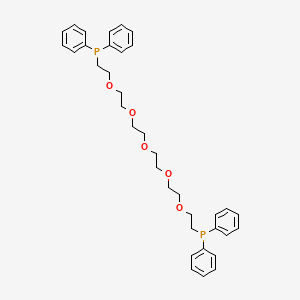
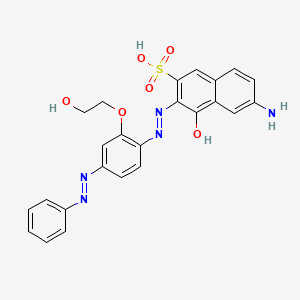
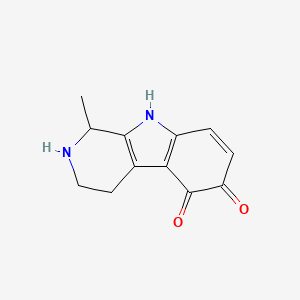
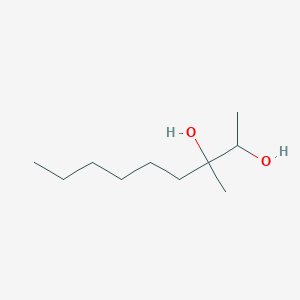
![6H-[1,4]Dioxino[2,3-f]indol-3(2H)-one](/img/structure/B14276049.png)
![2-[(E)-(4-Methoxyphenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14276057.png)
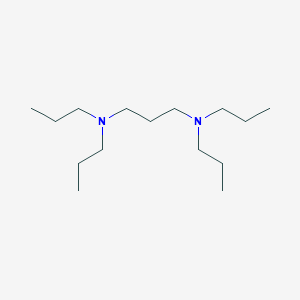
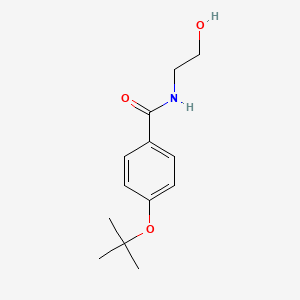
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(2-nitrosophenyl)-oxidoazanium](/img/structure/B14276072.png)
![3-Methyl-10-(naphthalen-1-yl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14276084.png)
